molecular formula C16H11N3O2S B2889799 N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-63-7

N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2889799
CAS No.: 941969-63-7
M. Wt: 309.34
InChI Key: QPQZAGAIYDYOSQ-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many researchers have synthesized benzothiazole derivatives due to their biological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are complex and can involve multiple steps. The exact reactions would depend on the specific derivative and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry, and the IR spectrum can provide information about the functional groups present .

Scientific Research Applications

Synthesis and Derivative Development

Studies have demonstrated the synthesis of heterocyclic compounds with structural similarities to "N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide," exploring their potential in various applications. The synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thione derivatives and their transformation into thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives highlight the chemical versatility and potential for developing novel therapeutic agents (Fadda et al., 2013). Additionally, the design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as promising antibacterial agents illustrate the compound's potential application in addressing bacterial infections (Palkar et al., 2017).

Biological Activity

The exploration of biological activities for compounds structurally related to "this compound" has shown promising results in various studies. For example, the investigation into substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides revealed potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, demonstrating potential applications in cancer therapy (Borzilleri et al., 2006). Similarly, studies on the synthesis and cytotoxic activity of novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes have shown significant cytotoxicity against various human cancer cell lines, indicating potential for development as anticancer agents (Adhami et al., 2014).

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives would depend on the specific compound. Some benzothiazole derivatives have been found to exhibit cytotoxicity .

Future Directions

The future research directions in the field of benzothiazole derivatives could involve the synthesis of new derivatives with improved biological activity, the development of more efficient synthetic methods, and further investigation of their mechanism of action .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-9-6-7-12-11(17-9)8-13(21-12)15(20)19-16-18-10-4-2-3-5-14(10)22-16/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQZAGAIYDYOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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